Ethyl(dipentyl)[2-(triethoxysilyl)ethyl]silane
Description
Ethyl(dipentyl)[2-(triethoxysilyl)ethyl]silane is an organosilicon compound with the molecular formula C20H46O3Si2. This compound is characterized by the presence of ethyl, dipentyl, and triethoxysilyl groups attached to a silicon atom. Organosilicon compounds like this compound are widely used in various industrial and scientific applications due to their unique chemical properties, such as hydrophobicity, flexibility, and thermal stability .
Properties
CAS No. |
61210-68-2 |
|---|---|
Molecular Formula |
C20H46O3Si2 |
Molecular Weight |
390.7 g/mol |
IUPAC Name |
triethoxy-[2-[ethyl(dipentyl)silyl]ethyl]silane |
InChI |
InChI=1S/C20H46O3Si2/c1-7-13-15-17-24(12-6,18-16-14-8-2)19-20-25(21-9-3,22-10-4)23-11-5/h7-20H2,1-6H3 |
InChI Key |
XEHXPTVEHKWSNX-UHFFFAOYSA-N |
Canonical SMILES |
CCCCC[Si](CC)(CCCCC)CC[Si](OCC)(OCC)OCC |
Origin of Product |
United States |
Preparation Methods
The synthesis of Ethyl(dipentyl)[2-(triethoxysilyl)ethyl]silane typically involves the reaction of triethoxysilane with ethyl and dipentyl groups under controlled conditions. One common method involves the hydrosilylation reaction, where triethoxysilane reacts with ethylene and pentyl groups in the presence of a platinum catalyst. The reaction is carried out at elevated temperatures and under an inert atmosphere to prevent oxidation .
Industrial production methods for this compound may involve continuous flow reactors to ensure consistent product quality and yield. The reaction conditions, such as temperature, pressure, and catalyst concentration, are optimized to achieve high efficiency and selectivity .
Chemical Reactions Analysis
Ethyl(dipentyl)[2-(triethoxysilyl)ethyl]silane undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form silanols and siloxanes. Common oxidizing agents include hydrogen peroxide and ozone.
Reduction: Reduction reactions can convert the compound into simpler silanes. Reducing agents such as lithium aluminum hydride are often used.
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation with hydrogen peroxide typically yields silanols, while substitution with Grignard reagents can produce various organosilicon compounds .
Scientific Research Applications
Ethyl(dipentyl)[2-(triethoxysilyl)ethyl]silane has a wide range of applications in scientific research and industry:
Chemistry: It is used as a precursor for the synthesis of other organosilicon compounds and as a reagent in hydrosilylation reactions.
Biology: The compound is employed in the modification of biomolecules and surfaces to enhance their hydrophobicity and stability.
Medicine: It is used in the development of drug delivery systems and medical devices due to its biocompatibility and flexibility.
Mechanism of Action
The mechanism of action of Ethyl(dipentyl)[2-(triethoxysilyl)ethyl]silane involves its interaction with various molecular targets and pathways. The triethoxysilyl group can undergo hydrolysis to form silanols, which can further condense to form siloxane bonds. This process is crucial in the formation of stable, cross-linked networks in coatings and adhesives .
The ethyl and dipentyl groups contribute to the compound’s hydrophobicity and flexibility, making it suitable for applications where water resistance and mechanical properties are essential .
Comparison with Similar Compounds
Ethyl(dipentyl)[2-(triethoxysilyl)ethyl]silane can be compared with other similar organosilicon compounds, such as:
Triethoxy[2-(ethyldipentylsilyl)ethyl]silane: This compound has a similar structure but with different alkyl groups, affecting its reactivity and applications.
Dibutyl(methyl)[2-(triethoxysilyl)ethyl]silane: This compound contains butyl and methyl groups instead of ethyl and dipentyl groups, leading to differences in hydrophobicity and flexibility.
Diphenyl[2-(triethoxysilyl)ethyl]phosphine oxide: This compound includes a phosphine oxide group, which imparts unique chemical properties and applications in catalysis and materials science.
This compound stands out due to its specific combination of ethyl, dipentyl, and triethoxysilyl groups, providing a balance of hydrophobicity, flexibility, and reactivity that is valuable in various applications .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
